molecular formula C8H13N B584371 1-(Cyclohex-1-en-1-yl)aziridine CAS No. 153616-85-4

1-(Cyclohex-1-en-1-yl)aziridine

Cat. No.: B584371
CAS No.: 153616-85-4
M. Wt: 123.199
InChI Key: POQIZNBRPKTRDZ-UHFFFAOYSA-N
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Description

1-(Cyclohex-1-en-1-yl)aziridine is an organic compound with the molecular formula C8H13N . It features a cyclohexene ring, a common intermediate in organic synthesis, linked to an aziridine group. Aziridines are three-membered heterocyclic amines known for their significant ring strain and reactivity, making them valuable electrophilic alkylating agents and versatile building blocks in synthetic organic chemistry . The high ring strain of the aziridine moiety, with bond angles of approximately 60°, drives its propensity for ring-opening reactions with various nucleophiles . This reactivity is central to its application in constructing more complex nitrogen-containing molecules, such as amines, amino alcohols, and alkaloid-like structures . Researchers utilize aziridine-containing compounds like this one as key intermediates in the stereoselective synthesis of natural products and pharmaceuticals . It is critical to handle this reagent with extreme care. Aziridines are highly toxic, flammable, and classified as alkylating agents, which implies potential mutagenic properties . Appropriate safety procedures, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

153616-85-4

Molecular Formula

C8H13N

Molecular Weight

123.199

IUPAC Name

1-(cyclohexen-1-yl)aziridine

InChI

InChI=1S/C8H13N/c1-2-4-8(5-3-1)9-6-7-9/h4H,1-3,5-7H2

InChI Key

POQIZNBRPKTRDZ-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)N2CC2

Synonyms

Aziridine, 1-(1-cyclohexen-1-yl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Reactivity

  • Aziridine vs. Piperidine/Pyrrolidine : The three-membered aziridine ring in this compound exhibits significantly higher reactivity than five- or six-membered amines due to strain-driven ring-opening propensity. For example, aziridines undergo nucleophilic attacks at the C–N bond, enabling stereoselective functionalization, whereas piperidine derivatives are more stable and serve as bases or hydrogen-bond acceptors .
  • Substituent Effects : The electron-rich cyclohexene moiety in this compound may stabilize transition states via conjugation, contrasting with the electron-withdrawing p-nitrobenzoyl group in 1-(p-Nitrobenzoyl)aziridine, which amplifies electrophilicity and accelerates reactions like nucleophilic substitutions .

Electronic Properties

Density Functional Theory (DFT) studies on aziridine-functionalized isoindigo compounds reveal that substituent proximity and electronic nature (e.g., cyclohexene vs. sulfonate) modulate HOMO-LUMO gaps and π–π* transition energies. The cyclohexene group in this compound likely reduces electron deficiency compared to stronger electron-withdrawing groups, impacting charge-transfer properties in materials science applications .

Research Findings and Data

Performance in Functional Materials

  • Crosslinking Efficiency : Polymeric aziridine A-3 demonstrates hardness and chemical resistance comparable to small-molecule aziridines (e.g., A-2) in acrylic coatings, validating their industrial utility .

Preparation Methods

Hydroxylamine-O-Sulfonic Acid (HOSA) Mediated Aziridination

HOSA, in combination with piperidine as a base, enables the aziridination of unactivated olefins like cyclohexene. The reaction proceeds in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at ambient temperature, achieving yields up to 97%. The mechanism involves electrophilic amination, where HOSA acts as an aminating agent, and HFIP stabilizes intermediates through hydrogen bonding.

Optimization Table: HOSA Aziridination Conditions

EntryBaseCatalystSolventYield (%)
1PiperidineNoneHFIP86
2PiperidineRh₂(esp)₂HFIP72
3PiperidineFeCl₃HFIP38
4PiperidineCF₃COCOOEtHFIP84
5PyridineNoneHFIP70

Data adapted from.

Staudinger-Type Aziridination

The Staudinger reaction between cyclohexene imines and triphenylphosphine generates aziridines via a [2+1] cycloaddition. This method requires anhydrous conditions and inert gas environments to prevent hydrolysis.

Catalytic Methods Using Transition Metals

Transition metal catalysts enhance regioselectivity and enable asymmetric synthesis.

Palladium-Catalyzed Ring-Closing

Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium, facilitate intramolecular C–N bond formation. For example, treating halogenated cyclohexene precursors with Pd(0) in ethyl acetate yields this compound after acid washing and silica gel filtration.

Iron and Rhodium Catalysts

Iron(III) chloride and dirhodium complexes (e.g., Rh₂(esp)₂) have been tested but show lower efficiency compared to HOSA or palladium systems.

Stereoselective Synthesis and Resolution

Enantioselective synthesis is critical for pharmaceutical applications.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic this compound derivatives achieves enantiomeric excess (ee) >90%. For instance, Candida antarctica lipase B selectively acetylates the (R)-enantiomer, enabling separation via chromatography.

Table: Lipase-Catalyzed Resolution of Aziridines

SubstrateLipaseSolventee (%)Yield (%)
5aC. antarcticaTHF9245
5bPseudomonas sp.Toluene8850

Data from.

Chiral Auxiliary Approaches

Cycloketones with chiral tert-butyldimethylsilyl (TBS) groups undergo stereoselective aziridination using Evans’ oxazaborolidine catalysts, yielding cis-aziridines with >20:1 diastereomeric ratios.

Functional Group Compatibility and Substrate Scope

The reactivity of this compound is influenced by substituents on the cyclohexene ring.

Electron-Deficient Olefins

Electron-withdrawing groups (e.g., -COOR) deactivate the olefin, reducing aziridination yields to <50%.

Hydroxyl and Ether Substituents

Free hydroxyl groups (-OH) lead to side reactions, but protection as tert-butyldimethylsilyl ethers restores reactivity (e.g., 61% yield for TBS-protected linalool).

Purification and Isolation Techniques

Workup typically involves quenching unreacted reagents, liquid-liquid extraction, and chromatography.

Extraction Protocols

Partitioning between water and ethyl acetate removes polar by-products, while silica gel chromatography isolates the aziridine.

Distillation and Crystallization

High-vacuum distillation purifies low-molecular-weight derivatives, whereas crystallization from hexane/ethyl acetate mixtures resolves enantiomers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 1-(cyclohex-1-en-1-yl)aziridine to achieve high yield and purity?

  • Methodological Answer : Synthesis can be optimized using solvent-free conditions with α-methylpentanol and 1-phenylethylamine as reactants, as demonstrated in aziridine derivative synthesis . For ring-opening reactions, catalytic systems like TPPH2/TBACl under controlled temperature (125°C) and pressure (1.2 MPa CO₂) enhance regioselectivity and yield (>99% conversion) . Post-synthesis purification via column chromatography and characterization using NMR (e.g., distinguishing Z/E isomers via upfield shifts in vinyl protons ) are critical.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm the aziridine ring structure and cyclohexene substituent. For example, vinyl proton shifts in NMR can indicate stereochemistry .
  • IR Spectroscopy : To identify N–H and C–N stretches characteristic of aziridines.
  • Mass Spectrometry : For molecular weight validation (e.g., molecular ion peaks matching the expected m/z).
  • Elemental Analysis : To verify purity and elemental composition.
    • Comparative analysis with known aziridine derivatives (e.g., 1-alkyl-2-(bromomethyl)aziridines ) is recommended for structural confirmation.

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in nucleophilic ring-opening reactions?

  • Methodological Answer : The three-membered aziridine ring exhibits significant ring strain, driving reactivity. Kinetic studies with oxygen-, nitrogen-, or sulfur-centered nucleophiles reveal that electron-withdrawing substituents on the cyclohexene moiety can modulate reaction rates . Computational methods (e.g., DFT calculations) can model transition states to predict regioselectivity, as demonstrated in analogous aziridine-CO₂ cycloadditions .

Q. What experimental strategies mitigate the mutagenic and toxic risks of this compound during handling?

  • Methodological Answer :

  • PPE and Engineering Controls : Use nitrile gloves, fume hoods, and closed systems to minimize exposure .
  • In Situ Neutralization : Quench excess aziridine with acetic acid or thiourea to prevent alkylation hazards .
  • Toxicity Screening : Conduct Ames tests or bacterial reverse mutation assays to assess mutagenicity .

Q. How can computational modeling predict the stereochemical outcomes of this compound in [3+2] cycloaddition reactions?

  • Methodological Answer :

  • DFT/Molecular Dynamics : Calculate frontier molecular orbitals (FMO) to evaluate reactivity with dipolarophiles like nitrones.
  • Transition State Analysis : Use software (e.g., Gaussian) to model regioselectivity, as shown in studies on aziridine sulfone adducts .
  • Experimental Validation : Compare computed outcomes with NMR-derived stereochemical data (e.g., vicinal coupling constants) .

Data Contradictions and Resolution

  • Synthesis Yields : reports near-quantitative aziridine conversion in CO₂ cycloadditions, while notes lower reactivity in alkyl-substituted derivatives. Resolution: Substituent effects (e.g., electron-deficient vs. electron-rich groups) must be systematically evaluated.
  • Toxicity Profiles : Some aziridines show antimicrobial activity , while others (e.g., 2-methyl-1-phenylethyl derivatives) are mutagenic . Resolution: Structure-activity relationship (SAR) studies are needed to isolate bioactive vs. toxic moieties.

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